Evonine

説明

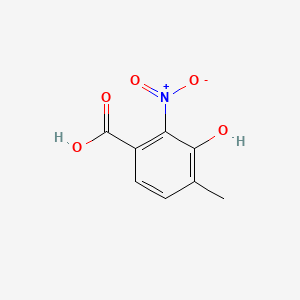

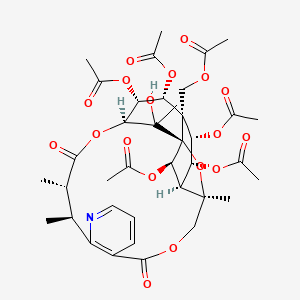

Evonine is a chemical compound with the molecular formula C36H43NO17 . It is characterized by the presence of a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus .

Synthesis Analysis

The synthesis of Evonine has been reported in the literature. The 14-membered bislactone ring was constructed starting from dimethyl evoninate and the evoninol derivative, leading to the synthesis of evonine .

Molecular Structure Analysis

Evonine has a complex molecular structure. It contains a total of 101 bonds, including 58 non-H bond(s), 14 multiple bond(s), 11 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), and 1 eleven-membered ring(s) .

Physical And Chemical Properties Analysis

Evonine has a density of 1.4±0.1 g/cm³, a boiling point of 793.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has 18 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds .

科学的研究の応用

Chemical and Structural Analysis

Evonine, isolated from Euonymus Sieboldiana Blume, has been extensively studied for its chemical structure. It is identified as a highly oxygenated sesquiterpene of eudesman type, esterified with acetic acid and evoninic acid. The structural elucidation of evonine and its isomer, neoevonine, has been achieved through various chemical and spectroscopic methods, including X-ray analysis, shedding light on its complex macrocyclic structure (Shizuri et al., 1973); (Sasaki & Hirata, 1972).

Alkaloid Variants and Derivatives

Several variants and derivatives of evonine have been identified, such as evozine, evorine, and iso-evorine, from Evonymus europaea L. These are respectively tri-, tetra-, and penta-O-acetyl derivatives of deacetylevonine, providing a spectrum of chemical diversity within this class of compounds (Klásek et al., 1971).

Biological Activity and Potential Applications

The research on evonine has extended to its biological activity and potential applications. For example, sesquiterpene evoninate alkaloids isolated from Tripterygium hypoglaucum have shown properties that could be significant in pharmacology and therapeutics. The isolation and characterization of these compounds contribute to our understanding of their potential medicinal applications (Duan & Takaishi, 1999).

Microbial Transformation

The microbial transformation of evonine has been studied to understand its biochemical pathways. For instance, Arthrobacter citreus selectively cleaves acetyl groups in evonine, indicating the potential for microbial involvement in the modification and bioactivation of this compound (Proksa et al., 1989).

Structural Diversity and Crystallography

The structural diversity of evonine and its related compounds, such as alkaloids isolated from Euonymus alatus, has been elucidated using advanced spectroscopic methods and X-ray crystallography. This research provides insight into the molecular architecture of these compounds, which is crucial for understanding their biological activities and potential pharmaceutical applications (Yan et al., 2013).

Safety And Hazards

特性

IUPAC Name |

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGAFDJVQAMRS-KCYQGYFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019965 | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 477607 | |

CAS RN |

33458-82-1 | |

| Record name | Euonymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euonymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of evonine?

A1: Evonine has a molecular formula of C36H43NO17 and a molecular weight of 753.7 g/mol. [, ]

Q2: From which natural sources can evonine be isolated?

A2: Evonine has been isolated from the seeds of the European spindle tree (Evonymus europaea L.) [, ] and the root bark of Euonymus Sieboldiana Blume. [, ] It has also been found in the stems of Euonymus alatus. []

Q3: What is the core structure of evonine and related alkaloids?

A3: Evonine, along with other alkaloids like neo-evonine and euonymine, share a common structural feature: a macrocyclic evoninic acid diester attached to a highly oxygenated sesquiterpene nucleus. [, ]

Q4: What is the relationship between evonine and other alkaloids found in Evonymus europaea L.?

A4: Evonine is the penta-O-acetyl derivative of deacetylevonine. Other related alkaloids found in the same plant, evorine and evozine, are the tetra- and tri-O-acetyl derivatives of deacetylevonine, respectively. []

Q5: Can evonine be chemically synthesized?

A5: Yes, evonine has been successfully synthesized from dimethyl evoninate and an evoninol derivative. The synthesis involved constructing the 14-membered bislactone ring characteristic of the molecule. [, ]

Q6: What is the role of evoninic acid in the structure of evonine?

A6: Evoninic acid forms an ester bond with a polyhydroxy compound, euonyminol (C15H26O10), to create the evonine molecule. In evonine, the polyhydroxy nucleus of euonyminol has eight esterified hydroxyl groups, a free hydroxyl group, and an oxygen atom involved in a cyclic ether linkage. [, ]

Q7: Has the crystal structure of evonine been determined?

A7: Yes, the X-ray crystal structure of evonine was determined and reported for the first time in a study investigating compounds isolated from Euonymus alatus. []

Q8: Have any microbial transformations of evonine been reported?

A8: Yes, a study found that Arthrobacter citreus ATCC 11624 selectively cleaves acetyl groups in evonine. This microbial transformation results in the production of pentadeacetylevonine, leaving the hydroxyl groups esterified with dicarboxylic evonic acid intact. []

Q9: What is the insecticidal activity of evonine?

A9: Evonine, along with other β-dihydroagarofuran sesquiterpene pyridine alkaloids isolated from Euonymus japonicus, showed insecticidal activity against Mythimna separata. The LC50 value of evonine against this insect was determined to be 23.23 mg/mL. []

Q10: What analytical techniques are used to identify and characterize evonine?

A10: Several analytical methods are employed in evonine research. Mass spectrometry is used to determine empirical formulas and identify specific compounds. [] Nuclear Magnetic Resonance spectroscopy (both 1H and 13C NMR) is crucial for elucidating the structure of evonine and its derivatives. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been utilized to identify and quantify evonine in complex plant extracts. [] X-ray crystallography has also been used to determine the three-dimensional structure of evonine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。